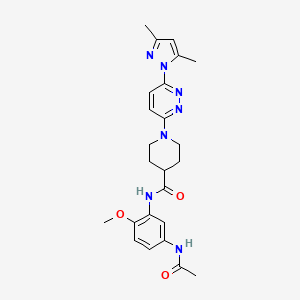

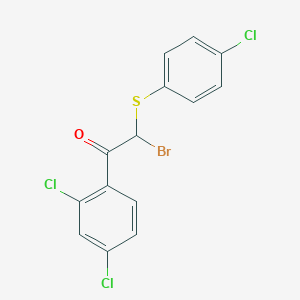

![molecular formula C21H20ClN3O4S3 B2971723 N-[3-[2-(4-chlorophenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide CAS No. 851783-15-8](/img/structure/B2971723.png)

N-[3-[2-(4-chlorophenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds often starts from 4-chlorobenzoic acid. The process involves several steps including esterification, hydrazination, salt formation, and cyclization . The intermediate is then converted into a sulfonyl chloride, followed by a nucleophilic attack of the amines to give the final sulfonamides .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include esterification, hydrazination, salt formation, cyclization, and nucleophilic substitution . All reactions are typically monitored by thin-layer chromatography .Scientific Research Applications

Anticancer Potential

N-[3-[2-(4-chlorophenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide and its derivatives have shown promising results in the field of cancer research. Studies have highlighted the synthesis of related compounds and their potent anticancer activities. For instance, the synthesis and bioactivity evaluation of sulfonamide derivatives, including pyrazoline benzensulfonamides, have demonstrated significant inhibition of carbonic anhydrase and acetylcholinesterase enzymes, which are potential targets in cancer therapy (Gul et al., 2019). Additionally, the synthesis of indeno[1,2-c]pyrazol(in)es substituted with sulfonamide pharmacophores showed broad-spectrum antitumor activity (Rostom, 2006).

Enzyme Inhibition and Molecular Docking Studies

These compounds have been studied extensively for their enzyme inhibition capabilities. The focus has been primarily on human carbonic anhydrase isoenzymes, which play a vital role in various physiological functions and are relevant in cancer biology. For example, the synthesis and bioactivity studies on new benzenesulfonamides showed strong inhibition of human carbonic anhydrase isoenzymes (Gul et al., 2016). Molecular docking studies, like those on tetrazole derivatives, are also key in understanding the interaction of these molecules with target enzymes and aiding in the development of more effective drugs (Al-Hourani et al., 2015).

Synthesis and Structural Analysis

The synthesis and structural characterization of these compounds form a significant part of the research. Studies like the synthesis and characterization of Celecoxib derivatives, which include similar sulfonamides, contribute valuable information about the properties and potential applications of these compounds (Küçükgüzel et al., 2013). Such research is crucial for understanding how structural variations can affect biological activity and drug efficacy.

Other Biological Activities

Apart from anticancer activities, research has also explored other potential therapeutic uses of these compounds. For instance, their role as inhibitors of acetylcholinesterase suggests potential applications in treating neurodegenerative diseases like Alzheimer's. Studies on compounds such as pyrazoline benzensulfonamides have shown low cytotoxicity and significant inhibition of acetylcholinesterase, suggesting a promising avenue for further research in this area (Ozgun et al., 2019).

Mechanism of Action

properties

IUPAC Name |

N-[3-[2-(4-chlorophenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3O4S3/c1-2-31(26,27)24-17-6-3-5-15(13-17)19-14-20(21-7-4-12-30-21)25(23-19)32(28,29)18-10-8-16(22)9-11-18/h3-13,20,24H,2,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAQZZPGKZUSIRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

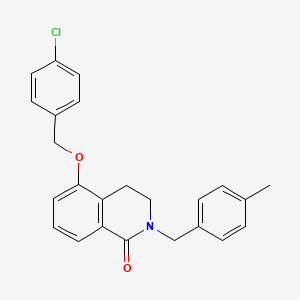

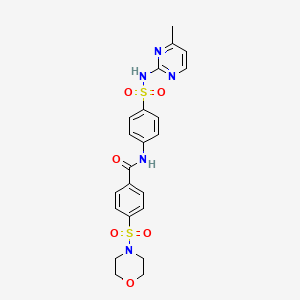

![1-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-4-carboxamide](/img/structure/B2971642.png)

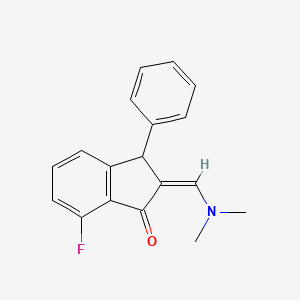

![3-benzyl-8-(2,4-dimethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2971643.png)

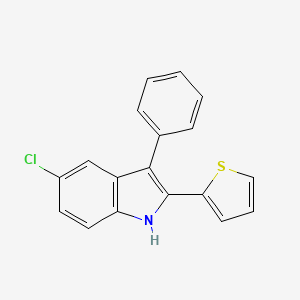

![2,2,2-trichloro-1-[4-(4-methoxybenzoyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B2971644.png)

![2-(4-(ethylthio)phenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2971645.png)

![N-((4-hydroxychroman-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2971649.png)

![N-(3,5-dimethoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2971659.png)

![2,2,2-trifluoro-1-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}ethyl 2-furoate](/img/structure/B2971660.png)

![2-[1-(2-Methylpropanoyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2971662.png)